The Chemical Architecture and Applications of N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride: From Peptoid Monomers to PPAR Modulators
The Chemical Architecture and Applications of N-[(4-Hydroxyphenyl)methyl]glycine Hydrochloride: From Peptoid Monomers to PPAR Modulators
Executive Summary
N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride (CAS: 22094-71-9 / 129319915 for the HCl salt) is a highly versatile, non-natural amino acid derivative. Structurally, it is characterized by the transposition of the phenolic side chain of tyrosine from the α-carbon to the α-amino nitrogen. This distinct N-alkylation transforms the molecule into a critical building block across two major scientific domains: polymer chemistry, where it serves as a tyrosine-mimetic monomer (Nphb) in the synthesis of protease-resistant antimicrobial peptoids, and metabolic pharmacology, where it acts as the foundational "oxybenzylglycine" scaffold for Peroxisome Proliferator-Activated Receptor (PPAR) agonists.
This whitepaper deconstructs the structural significance, synthetic methodologies, and therapeutic applications of N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride, providing researchers with self-validating protocols and mechanistic insights.
Structural Deconstruction and Physicochemical Profile
The fundamental structure of N-[(4-Hydroxyphenyl)methyl]glycine combines a glycine backbone with a 4-hydroxybenzyl moiety attached to the secondary amine . The hydrochloride salt form is highly preferred in laboratory settings because it prevents the auto-oxidation of the electron-rich phenol ring, ensuring long-term shelf stability and high aqueous solubility.
Table 1: Physicochemical Properties
| Property | Value | Clinical / Chemical Significance |
| IUPAC Name | 2-[(4-hydroxyphenyl)methylamino]acetic acid hydrochloride | Standardized nomenclature for regulatory filings. |
| Molecular Formula | C₉H₁₂ClNO₃ | Represents the HCl salt of the free base (C₉H₁₁NO₃). |
| Molecular Weight | 217.65 g/mol | Low molecular weight allows it to serve as a highly efficient fragment in drug design. |
| Monoisotopic Mass | 217.05 Da | Critical for LC-MS/MS verification during synthesis. |
| TPSA | 69.6 Ų | Optimal polar surface area for hydrogen bonding without severely compromising membrane permeability. |
Synthetic Logic: Reductive Amination
The primary method for synthesizing N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride relies on the reductive amination of 4-hydroxybenzaldehyde with glycine (or a glycine ester).
Causality in Reagent Selection: The choice of reducing agent is the most critical parameter in this workflow. Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over stronger agents like sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild reducing agent that selectively targets the transient iminium ion intermediate. If NaBH₄ were used, it would prematurely reduce the unreacted 4-hydroxybenzaldehyde into 4-hydroxybenzyl alcohol, drastically reducing the yield and complicating purification.
Protocol 1: Self-Validating Synthesis of N-[(4-Hydroxyphenyl)methyl]glycine HCl
This protocol utilizes a self-validating feedback loop to ensure intermediate conversion before proceeding.
-
Imine Formation:
-
Dissolve 1.0 eq of 4-hydroxybenzaldehyde and 1.1 eq of glycine methyl ester hydrochloride in anhydrous methanol.
-
Add 1.2 eq of N,N-diisopropylethylamine (DIPEA) to liberate the free amine. Stir at room temperature for 2 hours.
-
Validation Check: Perform Thin Layer Chromatography (TLC) using DCM:MeOH (9:1). The reaction is ready when the UV-active aldehyde spot (which stains positive with 2,4-DNPH) completely disappears.
-
-
Selective Reduction:
-
Cool the mixture to 0°C. Add 1.5 eq of NaBH(OAc)₃ portion-wise over 30 minutes to manage the exothermic release of hydrogen gas. Stir overnight at room temperature.
-
-
Ester Hydrolysis & Salt Formation:
-
Evaporate the methanol. Redissolve the crude intermediate in THF/H₂O and add 2.0 eq of LiOH to hydrolyze the methyl ester.
-
After 4 hours, acidify the aqueous layer with concentrated HCl to pH 2. The target compound will precipitate as the hydrochloride salt.
-
Validation Check: Analyze the precipitate via LC-MS. A successful synthesis will yield a strong [M+H]⁺ peak at m/z 182.08 (representing the free base). ¹H NMR (DMSO-d₆) must show the absence of the aldehyde proton (~9.8 ppm) and the appearance of a benzylic CH₂ singlet at ~3.9 ppm.
-
Figure 1: Synthetic workflow for N-[(4-Hydroxyphenyl)methyl]glycine HCl via reductive amination.
Application 1: Peptoid Chemistry and Tyrosine Mimicry
Peptoids (poly-N-substituted glycines) are a class of peptidomimetics whose side chains are appended to the nitrogen atom rather than the α-carbon. This structural shift renders them completely resistant to proteolytic degradation. In the synthesis of antimicrobial peptoids (AMPs), the N-(4-hydroxybenzyl)glycine moiety (designated as the Nphb monomer ) is heavily utilized to mimic the natural amino acid tyrosine .
Mechanistic Role: The phenolic -OH group of the Nphb monomer provides critical hydrogen-bonding capabilities, while the benzyl ring offers moderate lipophilicity. This amphipathic balance is essential for the peptoid to successfully intercalate into and disrupt bacterial lipid bilayers without causing excessive toxicity to mammalian red blood cells.
Protocol 2: Sub-Monomer Solid-Phase Peptoid Synthesis (SPPS)
Instead of coupling the pre-synthesized amino acid, peptoids are often built iteratively on resin using 4-hydroxybenzylamine to generate the Nphb residue in situ.
-
Acylation Step:
-
Treat the resin-bound secondary amine with 1.2 M bromoacetic acid and 1.0 M N,N'-diisopropylcarbodiimide (DIC) in DMF for 20 minutes at 37°C.
-
Validation Check: Perform a Chloranil test. The resin beads should turn from blue (indicating secondary amines) to colorless, confirming complete acylation to the bromoacetamide intermediate.
-
-
Displacement Step (SN2):
-
Add a 1.5 M solution of 4-hydroxybenzylamine in DMF to the resin. Incubate for 60 minutes at 37°C.
-
Causality: The primary amine of 4-hydroxybenzylamine acts as a strong nucleophile, displacing the bromide via an SN2 mechanism. This installs the Nphb side chain and leaves a secondary amine at the terminus, perfectly primed for the next acylation cycle.
-
-
Sequence Validation:
-
Cleave a micro-aliquot of resin using TFA/H₂O/TIPS (95:2.5:2.5) for 1 hour. Analyze the supernatant via MALDI-TOF MS. The successful incorporation of the Nphb monomer will reflect a mass shift of exactly +163 Da on the growing oligomer chain.
-
Figure 2: The sub-monomer iterative cycle for synthesizing Nphb-containing antimicrobial peptoids.
Application 2: The Oxybenzylglycine Scaffold in Drug Discovery
Beyond polymer chemistry, the N-[(4-Hydroxyphenyl)methyl]glycine architecture is recognized as a "privileged scaffold" in metabolic disease pharmacology. It forms the structural core—referred to as the oxybenzylglycine backbone —of several highly potent Peroxisome Proliferator-Activated Receptor (PPAR) agonists .
Mechanistic Causality in Ligand Binding: The glycine carboxylic acid acts as a bioisostere for the acidic headgroup of endogenous fatty acids. It anchors the drug to the activation function-2 (AF-2) helix of the PPAR ligand-binding domain (LBD) via a network of hydrogen bonds to conserved tyrosine and histidine residues. Meanwhile, the N-benzyl group acts as a rigid spacer that projects a lipophilic tail (often an oxazole or phenyl ring) deep into the hydrophobic pocket of the receptor. This dual-action binding drives the conformational shift required to displace co-repressors and recruit co-activators, initiating the transcription of genes involved in lipid metabolism (e.g., ApoA1).
Table 2: Comparative PPAR Activity of Oxybenzylglycine-Derived Agonists
| Compound | Primary Target | PPARα EC₅₀ | PPARγ EC₅₀ | Clinical Indication / Status |
| Muraglitazar | PPARα/γ Dual | ~10 nM | ~10 nM | Dyslipidemia / Type 2 Diabetes (Discontinued) |
| BMS-687453 | PPARα Selective | 10 nM | >4,000 nM | Atherosclerosis (Preclinical) |
| BMS-711939 | PPARα Selective | 4 nM | 4,500 nM | Dyslipidemia (Preclinical) |
Protocol 3: Self-Validating PPAR-GAL4 Transactivation Assay
To evaluate the efficacy of novel oxybenzylglycine derivatives, a chimeric receptor assay is utilized to isolate the ligand-binding event from endogenous receptor interference.
-
Transfection: Transiently transfect HepG2 (human liver) cells with a plasmid encoding the human PPARα ligand-binding domain fused to the yeast GAL4 DNA-binding domain, alongside a GAL4-driven luciferase reporter plasmid.
-
Ligand Treatment: 24 hours post-transfection, treat the cells with serial dilutions (0.1 nM to 10 μM) of the synthesized oxybenzylglycine derivative.
-
Validation Check: Include GW7647 (a known potent PPARα agonist) as a positive control, and 0.1% DMSO as a vehicle negative control.
-
-
Quantification: After 24 hours of incubation, lyse the cells and add luciferin substrate. Measure luminescence using a microplate reader.
-
Data Integrity: The assay is considered valid only if the positive control (GW7647) achieves a >10-fold signal induction over the DMSO vehicle. Calculate the EC₅₀ using a 4-parameter non-linear regression model.
-
Figure 3: Mechanistic signaling pathway of PPAR activation by oxybenzylglycine-derived agonists.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 129319915, N-[(4-Hydroxyphenyl)methyl]glycine hydrochloride." PubChem. Available at:[Link]
-
Gourkhede, Diksha Purushottam, et al. "Novel tetrameric cell penetrating antimicrobial peptoids effective against mycobacteria and drug-resistant Staphylococcus aureus." Frontiers in Bioscience-Landmark, vol. 28, no. 5, 2023. Available at:[Link]
-
Ye, Xiang-Yang, et al. "Discovery and Preclinical Evaluation of BMS-711939, an Oxybenzylglycine Based PPARα Selective Agonist." Journal of Medicinal Chemistry, vol. 53, no. 23, 2010. Available at:[Link]
-
Bendele, A M et al. "Nonclinical safety evaluation of muraglitazar, a novel PPARalpha/gamma agonist." Toxicological Sciences, vol. 99, no. 2, 2007. Available at:[Link]
